molecular formula C18H15N3O4 B11689889 4-[3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazol-1-yl]benzoic acid

4-[3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazol-1-yl]benzoic acid

Cat. No.: B11689889
M. Wt: 337.3 g/mol
InChI Key: CQCKHKLAXMJOFN-UHFFFAOYSA-N
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Description

4-[3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazol-1-yl]benzoic acid is an organic compound that features a pyrazole ring substituted with a nitrophenyl group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazol-1-yl]benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-[3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazol-1-yl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various nitro compounds .

Scientific Research Applications

4-[3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazol-1-yl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazol-1-yl]benzoic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and result in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazol-1-yl]benzoic acid is unique due to the presence of both the pyrazole ring and the nitrophenyl group, which confer distinct chemical and biological properties. These structural features enable specific interactions with molecular targets that are not possible with simpler benzoic acid derivatives .

Properties

Molecular Formula

C18H15N3O4

Molecular Weight

337.3 g/mol

IUPAC Name

4-[3,5-dimethyl-4-(3-nitrophenyl)pyrazol-1-yl]benzoic acid

InChI

InChI=1S/C18H15N3O4/c1-11-17(14-4-3-5-16(10-14)21(24)25)12(2)20(19-11)15-8-6-13(7-9-15)18(22)23/h3-10H,1-2H3,(H,22,23)

InChI Key

CQCKHKLAXMJOFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)C(=O)O)C)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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